3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine
Overview
Description
3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine is a modified nucleoside analog used primarily in the field of nucleic acid chemistry and DNA research.
Mechanism of Action
3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine
, also known as 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione , is a significant nucleoside compound primarily used in nucleic acid chemistry and DNA research . Here is a detailed analysis of its mechanism of action:
Target of Action
It’s known that it’s used in nucleic acid chemistry and dna research , suggesting that it likely interacts with DNA or RNA molecules.
Mode of Action
The compound is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It’s also used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside .
Pharmacokinetics
It’s soluble in dichloromethane , which may influence its absorption and distribution.
Result of Action
The compound contributes to the synthesis of modified nucleic acids, which can be incorporated into oligodeoxynucleotides . This can be used as a research tool for antiviral and anticancer studies .
Action Environment
The compound is a solid and should be stored at -20° C . Environmental factors such as temperature and solvent can influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine plays a crucial role in biochemical reactions. It may be used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides
Molecular Mechanism
It is known to be involved in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside , which suggests it may have binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known to be a solid substance that is soluble in dichloromethane . It is recommended to be stored at -20° C , suggesting that it has good stability under these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine typically involves the following steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of thymidine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. This step yields 5’-O-(4,4’-dimethoxytrityl)thymidine.
Fluorination at the 3’-Position: The 3’-hydroxyl group is then converted to a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents under controlled conditions.
Deprotection and Purification: The final product, 3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine, is obtained after deprotection and purification steps, typically involving chromatography techniques
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers for oligonucleotide synthesis and high-throughput purification methods to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’-position can participate in nucleophilic substitution reactions.
Deprotection Reactions: The 4,4’-dimethoxytrityl group can be removed under acidic conditions to yield the free nucleoside.
Coupling Reactions: It can be incorporated into oligonucleotides through phosphoramidite chemistry
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) for fluorination.
Acidic Conditions: Trifluoroacetic acid (TFA) for deprotection of the dimethoxytrityl group.
Phosphoramidite Chemistry: For coupling reactions in oligonucleotide synthesis
Major Products
Free Nucleoside: After deprotection, the major product is 3’-Deoxy-3’-fluoro-thymidine.
Oligonucleotides: When incorporated into DNA sequences, it forms modified oligonucleotides
Scientific Research Applications
3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine has several scientific research applications:
Nucleic Acid Chemistry: Used in the synthesis of modified oligonucleotides for research and therapeutic purposes.
Antiviral Research: Investigated for its potential to inhibit viral replication by incorporating into viral DNA.
Anticancer Research: Studied for its ability to interfere with DNA synthesis in cancer cells.
DNA Sequencing and Synthesis: Utilized in custom DNA synthesis and sequencing applications
Comparison with Similar Compounds
Similar Compounds
3’-Deoxy-3’-fluorothymidine: Lacks the 4,4’-dimethoxytrityl protecting group.
5’-O-(4,4’-Dimethoxytrityl)thymidine: Lacks the fluorine atom at the 3’-position.
3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)uridine: Similar structure but with uridine instead of thymidine
Uniqueness
3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine is unique due to the combination of the fluorine atom at the 3’-position and the 4,4’-dimethoxytrityl protecting group. This combination allows for selective incorporation into DNA sequences and provides stability during synthesis and purification processes .
Properties
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31FN2O6/c1-20-18-34(30(36)33-29(20)35)28-17-26(32)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3,(H,33,35,36)/t26-,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWGIYQONVUVCS-UPRLRBBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31FN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747490 | |
Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-fluorothymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
290371-78-7 | |
Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-fluorothymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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